Ethyl 3,4-dihydroisoquinoline-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4-dihydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHQVYMJPKBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572085 | |
| Record name | Ethyl 3,4-dihydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88612-00-4 | |
| Record name | Ethyl 3,4-dihydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Cyclization
One common approach involves preparing tetrahydroisoquinoline derivatives followed by selective oxidation or functional group transformations. For example, substrates such as N-substituted phenethylamines or amides are cyclized under acidic conditions to form the tetrahydroisoquinoline core. In one documented method, trifluoroacetic anhydride is added dropwise to amine substrates in dichloromethane at 0 °C, followed by stirring at room temperature and purification by flash chromatography to yield amide intermediates. These intermediates are then subjected to acidic cyclization with paraformaldehyde in sulfuric and acetic acid mixtures to generate tetrahydroisoquinoline derivatives.
Oxidation to 3,4-Dihydroisoquinolin-1(2H)-one
The tetrahydroisoquinoline intermediates can be oxidized to 3,4-dihydroisoquinolin-1(2H)-one derivatives using cerium ammonium nitrate (CAN) in aqueous 1,4-dioxane at room temperature. This oxidation is monitored by thin-layer chromatography (TLC), and the products are isolated by extraction and flash chromatography. This step is crucial for introducing the carbonyl functionality at the 1-position.
Preparation via N-Alkylation and Oxidation of Iminium Salts
Formation of Iminium Salt Intermediates
An efficient and versatile method involves the formation of N-alkylated iminium salts from 3,4-dihydroisoquinoline derivatives, which are then oxidized to the corresponding dihydroisoquinolinone carboxylates. For example, 3,3-dimethyl-3,4-dihydroisoquinoline reacts with methyl bromoacetate in acetonitrile at 60 °C to form the 3,3-dimethyl-dihydroisoquinolinium salt intermediate. This salt precipitates as a pure powder suitable for further oxidation without additional purification.
Oxidation of Iminium Salts
The oxidation of these iminium salts to Ethyl 3,4-dihydroisoquinoline-1-carboxylate derivatives is typically performed using oxidants such as potassium ferricyanide (K3Fe(CN)6) in the presence of potassium hydroxide in a dioxane/water mixture at room temperature. The reaction proceeds via a radical mechanism involving a tetrahydroisoquinolinol intermediate, as confirmed by LC/MS and NMR analyses. The oxidation step is sensitive to steric hindrance; substrates with bulky N-substituents may undergo dealkylation instead of oxidation.
| Entry | Oxidant Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Conc. HCl, DMSO (1:7) | No Reaction (N.R.) | |
| 2 | mCPBA (1.5 equiv.), CH2Cl2 | 88 | High yield, efficient oxidation |
| 3 | Dess–Martin periodinane (1.2 equiv.), CH2Cl2 | Decomposed | Not suitable |
| 4 | Oxone (2 equiv.), MeCN/H2O (3:2) | No Reaction (N.R.) | |
| 5 | Oxone (2 equiv.), NaHCO3 (2 equiv.), MeCN/H2O (3:2) | 39 | Moderate yield |
| 6 | K3Fe(CN)6 (6 equiv.), KOH (24 equiv.), dioxane/H2O (1:2) | 69 | Good yield, radical mechanism |
Table 1: Oxidation conditions and yields for iminium salt intermediates in the synthesis of this compound derivatives.
Additional Notes on Reaction Conditions and Purification
- Flash chromatography on 300-400 mesh silica gel using petroleum ether/ethyl acetate (20:1) is commonly employed for purification of intermediates and final products.
- Reaction monitoring is typically conducted by TLC and confirmed by ^1H and ^13C NMR spectroscopy.
- The oxidation reactions are often carried out at ambient temperature to avoid decomposition.
- Radical scavengers inhibit the oxidation process, confirming the radical nature of the oxidation mechanism.
Summary of Key Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed cyclization and oxidation | Cyclization of amide or amine substrates followed by CAN oxidation | Straightforward, well-established | Requires careful control of oxidation |
| N-alkylation of dihydroisoquinoline and oxidation of iminium salts | Formation of iminium salt via alkylation, followed by oxidation with K3Fe(CN)6/KOH | High yields, mild conditions, suitable for 3-substituted derivatives | Steric hindrance may cause side reactions |
| Direct oxidation with mCPBA | Oxidation of iminium salts with mCPBA | High yield, simple reagents | Limited substrate scope |
Table 2: Comparative summary of preparation methods for this compound derivatives.
Chemical Reactions Analysis
Oxidation Reactions
Ethyl 3,4-dihydroisoquinoline-1-carboxylate undergoes oxidation to yield aromatic isoquinoline derivatives. Key findings include:
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Oxidizing Agents : Potassium ferricyanide (K₃[Fe(CN)₆]) and chromium trioxide (CrO₃) are effective, with K₃[Fe(CN)₆] enabling radical-mediated pathways under mild conditions .
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Mechanistic Insights :
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Product Stability : Oxidized products retain the ester group, enabling further derivatization at the carboxylate position .
Table 1: Oxidation Reaction Conditions and Outcomes
Substitution Reactions
The compound’s electron-deficient aromatic ring facilitates electrophilic substitution, while the ester group enables nucleophilic acyl substitution.
Electrophilic Aromatic Substitution
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Halogenation : Chlorination occurs at the C-6 or C-7 positions using Cl₂/FeCl₃, with regioselectivity influenced by steric effects of the ester group .
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Nitration : Nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the C-5 position, confirmed by X-ray crystallography .
Nucleophilic Acyl Substitution
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Carbothioamide Formation : Reaction with thiourea in ethanol/acetic acid yields thioamide derivatives (e.g., N-aryl-3,4-dihydroisoquinoline carbothioamides) with >80% efficiency .
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Amidation : Coupling with amines via EDCI/HOBt generates amide derivatives critical for PARP inhibitor development .
Table 2: Substitution Reaction Examples
Reductive Functionalization
Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline scaffold to tetrahydroisoquinoline derivatives, enhancing conformational flexibility for drug design .
Mechanistic Studies and Practical Considerations
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Radical Pathways : Oxidation reactions proceed via tetrahydroisoquinolinol intermediates, with radical scavengers (e.g., BHT) terminating chain propagation .
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Solvent Effects : Acetonitrile and methanol optimize yields in cyclization and oxidation steps, respectively .
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Temperature Sensitivity : Reactions above 60°C risk ester hydrolysis, necessitating controlled thermal conditions .
Scientific Research Applications
Ethyl 3,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with ethyl 3,4-dihydroisoquinoline-1-carboxylate, differing primarily in substituent groups, saturation, or carboxylate positioning. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of this compound and Analogues
Structural Modifications and Pharmacological Relevance
- Substituent Effects: Methoxy groups (e.g., compound 6d) enhance lipophilicity and membrane permeability, making them suitable for CNS-targeting agents . Hydroxy groups (e.g., ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) improve water solubility but may require protective group strategies during synthesis . Aromatic substituents (e.g., 1-phenyl in the (1S)-derivative) introduce stereochemical complexity, enabling interactions with chiral receptors .
- Saturation and Reactivity: Fully saturated tetrahydroisoquinolines (e.g., hydrochloride salts) exhibit greater metabolic stability compared to dihydro derivatives, but reduced aromaticity may limit π-π stacking interactions . Partial oxidation intermediates (e.g., methyl 6-hydroxy-3,4-dihydroisoquinoline-1-carboxylate) highlight the sensitivity of dihydroisoquinolines to reaction conditions, particularly under inert atmospheres .
Biological Activity
Ethyl 3,4-dihydroisoquinoline-1-carboxylate is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the Castagnoli-Cushman reaction, which involves the condensation of homophthalic anhydrides with amines. This reaction is pivotal in forming the core isoquinoline structure, which is essential for its biological activity .
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that derivatives of 3,4-dihydroisoquinoline demonstrate free-radical scavenging activity, which is crucial for combating oxidative stress-related diseases. The compound has been tested against various radicals such as DPPH· and ABTS·+, showing promising results in reducing oxidative damage .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : this compound and its derivatives have shown moderate inhibition of AChE, which is relevant for conditions like Alzheimer's disease .
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition was also noted, suggesting potential applications in neurodegenerative disorders .
- D-amino acid oxidase (DAAO) : The compound exhibited inhibitory activity against DAAO, which may be beneficial in treating schizophrenia and other neuropsychiatric conditions .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate and colorectal cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : By neutralizing free radicals, the compound protects cellular components from oxidative damage.
- Enzyme Interaction : The inhibition of key enzymes like AChE and DAAO alters neurotransmitter levels, potentially improving cognitive function.
- Cell Cycle Modulation : The compound influences cell cycle progression in cancer cells, leading to reduced viability and increased apoptosis.
Case Studies
- Antioxidant Efficacy : A study demonstrated that derivatives of ethyl 3,4-dihydroisoquinoline showed up to 70% inhibition of DPPH· radicals at a concentration of 100 µM. This suggests a strong potential for developing antioxidant therapies .
- Neuroprotective Effects : In vitro studies involving PC12 cells indicated that treatment with this compound resulted in reduced cell death under oxidative stress conditions. This highlights its potential as a neuroprotective agent .
- Anticancer Activity : In a recent study on human cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM against prostate cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized to synthesize ethyl 3,4-dihydroisoquinoline-1-carboxylate with high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under an inert atmosphere (e.g., nitrogen) at 100°C in THF/dioxane favors partial oxidation intermediates, while open-air conditions at moderate temperatures (~60°C) with vigorous stirring improve yields of the fully aromatized product . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR are critical for confirming purity.
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (H, C, and DEPT-135) is indispensable for confirming regiochemistry and intermediate structures. For example, H NMR can distinguish between dihydroisoquinoline (δ 3.5–4.5 ppm for CH groups) and fully oxidized isoquinoline derivatives. High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence. The SHELX suite (SHELXL/SHELXS) is widely used for refining crystallographic data, particularly for resolving chiral centers and hydrogen-bonding networks. For example, torsion angles and bond distances derived from SHELXL refinement can confirm stereochemistry (e.g., enantiomeric excess in chiral derivatives) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What strategies address contradictions in reaction pathways during the synthesis of substituted dihydroisoquinoline derivatives?
- Methodological Answer : Divergent pathways (e.g., partial vs. full oxidation) can arise from reaction atmosphere and temperature. For instance, under inert conditions (N), DDQ may generate imine intermediates (e.g., methyl 6-hydroxy-3,4-dihydroisoquinoline-1-carboxylate), whereas aerobic conditions promote full aromatization . Monitoring reactions via TLC and isolating intermediates using preparative HPLC helps clarify mechanistic steps.
Q. How can enantiomeric purity of chiral this compound derivatives be determined?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Alternatively, F NMR using chiral shift reagents (e.g., Eu(hfc)) or Mosher ester analysis can quantify enantiomeric excess. X-ray crystallography is definitive for absolute configuration determination, as seen in studies of (S)-enantiomers .
Q. What analytical approaches identify and quantify byproducts in dihydroisoquinoline synthesis?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) in tandem with UV/Vis detection (210–300 nm) identifies low-abundance byproducts. For example, over-oxidation products (e.g., quinoline derivatives) or dimeric species can be detected via HRMS and quantified using calibration curves. Density Functional Theory (DFT) calculations predict plausible byproduct structures based on reaction intermediates .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling assess degradation. HPLC tracks purity loss, while H NMR monitors structural changes (e.g., ester hydrolysis). Lyophilization or storage under argon at −20°C in amber vials minimizes hydrolytic and photolytic degradation .
Q. What computational methods predict the reactivity and electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets like adenosine A receptors, as demonstrated in structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
